REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[N+:24]([O-])([OH:26])=[O:25]>>[N+:24]([C:3]1[C:4](=[O:9])[NH:5][C:6](=[O:8])[NH:7][C:2]=1[CH3:1])([O-:26])=[O:25]
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(NC(N1)=O)=O
|
Name
|
ice water
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at +5° C. for a further 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(NC(NC1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |